4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid
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Overview
Description
4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid typically involves the protection of amino groups using the Boc group. A common synthetic route includes the following steps:
Protection of the amine group: The starting material, an amino acid or amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Coupling reaction: The Boc-protected amine is then coupled with a suitable carboxylic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling reactions: The compound can participate in peptide coupling reactions to form amide bonds.
Substitution reactions: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Deprotection: The free amine derivative.
Coupling: Peptide or amide derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid largely depends on its role in specific reactions. For instance, in peptide synthesis, it acts as a protected amino acid that can be deprotected to reveal the free amine, which then participates in coupling reactions to form peptide bonds. The Boc group stabilizes the molecule during synthesis and can be selectively removed under controlled conditions.
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]benzoic acid: Another Boc-protected compound used in organic synthesis.
®-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid: A Boc-protected amino acid derivative used in the synthesis of pharmaceuticals.
Uniqueness
4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a carboxylic acid functional group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the field of peptide chemistry.
Properties
CAS No. |
2694744-69-7 |
---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.4 |
Purity |
0 |
Origin of Product |
United States |
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